An In-Depth Technical Guide to 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride, a key chemical intermediate in the synthesis of novel therapeutic agents. As a bifunctional molecule, it incorporates a reactive carboxylic acid group and a cyclic diamine, the 1,4-diazepane ring system. This unique combination of features makes it a valuable building block in medicinal chemistry for the development of compounds with a wide range of biological activities. While detailed experimental data for the compound itself is not extensively published, this guide will delve into its structure, predicted properties, a plausible synthetic route, and its application in the synthesis of biologically active molecules, supported by published research.
Chemical Structure and Properties
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is the hydrochloride salt of 2-(1,4-diazepan-1-yl)acetic acid. The presence of the two hydrochloride moieties protonates the basic nitrogen atoms of the diazepane ring, enhancing the compound's stability and solubility in aqueous media.
Chemical Structure
The core structure consists of a seven-membered 1,4-diazepane ring, which is a saturated heterocyclic system containing two nitrogen atoms at positions 1 and 4. An acetic acid group is attached to one of the nitrogen atoms.
Caption: Chemical structure of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.
Physicochemical Properties
Detailed experimental physicochemical data for 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride is not widely available in peer-reviewed literature. The information presented in the table below is a combination of data from chemical suppliers and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | ChemScene[1] |
| Molecular Weight | 231.12 g/mol | ChemScene[1] |
| Physical Form | Powder | MilliporeSigma[2] |
| Purity | ≥98% | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.57 Ų | ChemScene[1] |
| Predicted logP | 0.2099 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Note: Predicted values should be used as an estimation and may not reflect experimental results.
Synthesis and Characterization
Proposed Synthesis Pathway
A likely synthetic approach involves the N-alkylation of a protected 1,4-diazepane with a haloacetic acid ester, followed by deprotection and hydrolysis.
Caption: Proposed synthetic workflow for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.
Causality behind the proposed experimental choices:
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Protection: The use of a protecting group on one of the diazepane nitrogens is crucial to ensure mono-alkylation. A common protecting group for amines, such as a tert-butoxycarbonyl (Boc) group, would be suitable.
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Alkylation: The reaction of the free secondary amine with an α-halo ester, like ethyl bromoacetate, is a standard method for N-alkylation. The use of a mild base and a polar aprotic solvent facilitates this SN2 reaction.
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Deprotection: The choice of deprotection method would depend on the protecting group used. For a Boc group, acidic conditions (e.g., trifluoroacetic acid) would be employed.
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Hydrolysis and Salt Formation: Saponification of the ethyl ester with a base like sodium hydroxide, followed by acidification, would yield the carboxylic acid. Subsequent treatment with hydrochloric acid would then form the dihydrochloride salt, which often aids in purification and improves the compound's handling properties.
Characterization
Due to the lack of publicly available experimental spectroscopic data, researchers would need to perform their own characterization to confirm the structure and purity of synthesized or purchased 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride. The following techniques would be essential:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. Expected signals would include those for the methylene protons of the diazepane ring, the methylene protons of the acetic acid moiety, and the N-H protons.
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¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the diazepane ring.
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Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine N-H bonds.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the dihydrochloride salt.
Biological Activity and Applications in Drug Discovery
While the direct biological activity of 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride is not well-documented, its primary value lies in its role as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The 1,4-diazepane motif is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2][3]
A significant application of this scaffold is in the development of cardiovascular drugs. A study by Ye et al. (2011) describes the synthesis of a series of N-(4,5-dihydro-1-methyl-[2][4][5]triazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl-[2][5]diazepan-1-yl)acetamides as potent positive inotropic agents.[4] These compounds were designed to increase the contractility of the heart muscle and were evaluated for their potential in treating heart failure.
In this study, the 2-(1,4-diazepan-1-yl)acetic acid moiety serves as a key linker, connecting the 1,4-diazepane ring to a complex aromatic system. The carboxylic acid group is activated and coupled with an amine to form an amide bond, demonstrating the utility of the title compound as a building block.
Caption: Synthetic workflow for the preparation of positive inotropic agents.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an N-substituted-2-(1,4-diazepan-1-yl)acetamide, based on the work of Ye et al. (2011).[4] This protocol illustrates how 2-(1,4-diazepan-1-yl)acetic acid can be utilized in a synthetic workflow.
Objective: To synthesize a biologically active amide derivative using 2-(1,4-diazepan-1-yl)acetic acid as a starting material.
Materials:
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2-(1,4-Diazepan-1-yl)acetic acid
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Amine-containing aromatic heterocycle (e.g., 7-amino-1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinoline)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Substituted benzyl halide (e.g., 4-methylbenzyl chloride)
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Potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (ACN)
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Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Methodology:
Part 1: Amide Bond Formation
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Reaction Setup: In a round-bottom flask, dissolve 2-(1,4-diazepan-1-yl)acetic acid (1.0 eq) and the amine-containing aromatic heterocycle (1.0 eq) in anhydrous DMF.
-
Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq).
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Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to obtain the desired amide-linked intermediate.
Part 2: N-Benzylation of the Diazepane Ring
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Reaction Setup: Dissolve the purified amide intermediate (1.0 eq) in anhydrous ACN.
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Base Addition: Add potassium carbonate (2.0 eq) to the solution.
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Alkylation: Add the substituted benzyl halide (1.1 eq) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
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Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the final N-benzylated acetamide derivative.
Self-Validating System:
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Each step of the protocol should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product.
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The structure and purity of the intermediate and final products should be confirmed by NMR spectroscopy and mass spectrometry.
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The final compound's purity should be assessed by high-performance liquid chromatography (HPLC).
Safety and Handling
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its bifunctional nature allows for the straightforward introduction of the 1,4-diazepane scaffold into more complex molecules. While detailed experimental data on the compound itself is limited, its utility has been demonstrated in the synthesis of potent positive inotropic agents. This guide provides researchers with a foundational understanding of its properties, a plausible synthetic approach, and a practical example of its application in medicinal chemistry, thereby facilitating its use in the development of new therapeutic agents.
References
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Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]
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Khan, I., & Ibrar, A. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(6), 436-453. [Link]
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Patel, K., & Masand, N. (2022). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Results in Chemistry, 4, 100346. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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